molecular formula C15H8ClF2N3O3S B2431195 (Z)-5-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide CAS No. 868375-32-0

(Z)-5-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide

Cat. No.: B2431195
CAS No.: 868375-32-0
M. Wt: 383.75
InChI Key: LFHSSNQBOJYYAY-CYVLTUHYSA-N
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Description

(Z)-5-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a complex organic compound that features a benzothiazole core with various substituents, including chloro, difluoro, methyl, and nitro groups. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Core: Starting with a suitable precursor, such as 2-aminothiophenol, which undergoes cyclization with a carboxylic acid derivative to form the benzothiazole ring.

    Introduction of Substituents: Sequential introduction of chloro, difluoro, and methyl groups through electrophilic aromatic substitution or other suitable reactions.

    Formation of the Ylidene Linkage: Condensation reactions to introduce the ylidene linkage between the benzothiazole and the nitrobenzamide moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the benzothiazole ring.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: Halogen substituents (chloro and difluoro) can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Biological Activity Studies: Investigated for antimicrobial, antifungal, or anticancer properties.

Medicine

    Drug Development: Potential lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

Industry

    Material Science:

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could act as an agonist or antagonist at certain receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.

    Nitrobenzamides: Compounds with nitrobenzamide moieties but different linkages or substituents.

Uniqueness

    Substituent Pattern: The specific combination of chloro, difluoro, methyl, and nitro groups makes this compound unique.

    Biological Activity: Unique biological activities compared to other similar compounds.

Properties

IUPAC Name

5-chloro-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF2N3O3S/c1-20-13-10(18)5-8(17)6-12(13)25-15(20)19-14(22)9-4-7(16)2-3-11(9)21(23)24/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHSSNQBOJYYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2SC1=NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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